Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate

CAS No.: 1133115-42-0

Cat. No.: VC2812498

Molecular Formula: C9H11N3O2

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1133115-42-0 |

|---|---|

| Molecular Formula | C9H11N3O2 |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C9H11N3O2/c1-14-8(13)6-4-11-9(10)12-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,11,12) |

| Standard InChI Key | XSRJDSXUFMSTPQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=C(N=C1C2CC2)N |

| Canonical SMILES | COC(=O)C1=CN=C(N=C1C2CC2)N |

Introduction

Chemical Structure and Properties

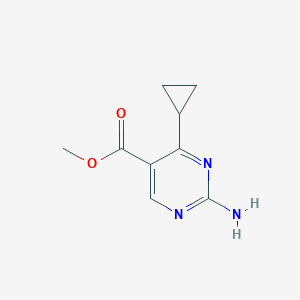

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate possesses distinct structural features that define its chemical identity and properties. The compound belongs to the pyrimidine class, which forms a crucial component of nucleic acids and has diverse applications in medicinal chemistry.

Physical and Chemical Properties

The compound is characterized by the following key properties:

| Property | Value |

|---|---|

| CAS Number | 1133115-42-0 |

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 193.2 g/mol |

| Appearance | Crystalline solid |

| Storage Conditions | Room temperature |

| Commercial Purity | Typically 95% |

The structure includes a pyrimidine ring with an amino group at the 2-position, a cyclopropyl group at the 4-position, and a methyl ester group at the 5-position. This particular arrangement of functional groups contributes to the compound's chemical reactivity and potential applications.

Structural Features

The molecular architecture of Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate contains several key structural elements that influence its chemical behavior:

-

The pyrimidine heterocyclic core provides a nitrogen-rich scaffold common in many bioactive compounds

-

The amino group at the 2-position can participate in hydrogen bonding and nucleophilic reactions

-

The cyclopropyl group at the 4-position contributes to the compound's lipophilicity and may influence its interaction with biological targets

-

The methyl ester group at the 5-position allows for further functionalization through hydrolysis or transesterification reactions

Synthesis and Chemical Reactivity

Chemical Reactivity

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate can undergo various chemical transformations:

-

Hydrolysis of the methyl ester group to form the corresponding carboxylic acid

-

Nucleophilic substitution reactions involving the amino group

-

Further functionalization of the pyrimidine ring

-

Potential cyclopropyl ring transformations under specific conditions

These reactions make this compound a versatile intermediate in organic synthesis, particularly for developing more complex molecules with potential biological activities.

Analogous Compounds and Structural Relationships

To better understand the properties and potential applications of Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate, it is valuable to examine structurally related compounds:

These structural variations can significantly impact physicochemical properties, chemical reactivity, and potential biological activities. For instance, replacing the amino group with a chloro group at the 2-position alters hydrogen bonding capabilities, while substituting the cyclopropyl group with chloro or methyl affects lipophilicity and steric properties.

Applications in Chemical and Pharmaceutical Research

Role as a Chemical Intermediate

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate serves primarily as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. Its value derives from the following characteristics:

-

The presence of multiple functional groups allows for selective modifications

-

The pyrimidine scaffold provides a pharmacologically relevant core structure

-

The cyclopropyl group adds distinctive spatial and electronic properties

-

The methyl ester functionality offers a convenient handle for further transformations

Current Research and Development

Current research involving Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate likely focuses on its application as a building block for developing compounds with specific biological activities. The commercial availability of this compound at 95% purity from suppliers such as Apollo Scientific indicates its ongoing utility in research settings .

The pyrimidine scaffold is common in drugs targeting viral infections, cancer, and other diseases. The specific substitution pattern in Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate may provide a foundation for developing compounds with tailored biological targets.

Research on related compounds suggests several potential directions for investigation:

-

Development of enzyme inhibitors, particularly for enzymes involved in nucleic acid metabolism

-

Creation of antimicrobial agents, including potential antimalarials

-

Synthesis of anticancer compounds

-

Design of novel structural scaffolds for medicinal chemistry

Synthesis Challenges and Considerations

The synthesis of Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate presents several challenges that researchers must address:

-

Regioselective introduction of the cyclopropyl group

-

Control of competing reactions when multiple functional groups are present

-

Purification of reaction intermediates with similar physicochemical properties

-

Scale-up considerations for larger-scale production

Research into efficient synthetic methodologies for this and related compounds continues to evolve. For instance, studies on the reaction scope of methyl 1,2,3-triazine-5-carboxylate with amidines have provided insights into cycloaddition reactions that might be relevant to the synthesis of substituted pyrimidines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume